Bienvenue dans la boutique en ligne BenchChem!

Solnatide

Inhalation delivery Peptide stability Aerosol formulation

Solnatide (AP301) is the only TIP peptide with documented full ENaC-activating activity retention after nebulization—critical for aerosolized pulmonary delivery studies. Unlike anti-inflammatory agents, it targets pulmonary permeability edema via direct ENaC-mediated fluid reabsorption, not immune modulation. Amiloride-class blockers are mechanistically contraindicated (inhibitors vs. activator). Phase IIB data show benefit in high-severity ARDS (SOFA >10). EMA & FDA Orphan Drug designated for PHA1B, PGD, and HAPE. Procurement for inhaled-delivery protocols, channelopathy rescue studies (PHA1B mutants), or transplant-related edema research.

Molecular Formula C82H119N23O27S2
Molecular Weight 1923.11
CAS No. 259206-53-6
Cat. No. B610915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolnatide
CAS259206-53-6
SynonymsSolnatide
Molecular FormulaC82H119N23O27S2
Molecular Weight1923.11
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)N1)CCC(=O)O)C(C)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)N)C(=O)O)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65)CCCCN)C)CCC(=O)O
InChIInChI=1S/C82H119N23O27S2/c1-40-67(117)95-52(23-27-64(113)114)71(121)93-41(2)68(118)99-54(13-6-7-29-83)79(129)104-31-9-15-58(104)78(128)101-56(34-44-35-89-48-12-5-4-11-46(44)48)76(126)100-55(33-43-17-19-45(107)20-18-43)75(125)102-57(81(131)132)39-134-133-38-47(84)69(119)90-37-62(110)94-51(21-25-60(85)108)73(123)96-49(14-8-30-88-82(86)87)72(122)97-53(24-28-65(115)116)74(124)103-66(42(3)106)80(130)105-32-10-16-59(105)77(127)98-50(22-26-63(111)112)70(120)91-36-61(109)92-40/h4-5,11-12,17-20,35,40-42,47,49-59,66,89,106-107H,6-10,13-16,21-34,36-39,83-84H2,1-3H3,(H2,85,108)(H,90,119)(H,91,120)(H,92,109)(H,93,121)(H,94,110)(H,95,117)(H,96,123)(H,97,122)(H,98,127)(H,99,118)(H,100,126)(H,101,128)(H,102,125)(H,103,124)(H,111,112)(H,113,114)(H,115,116)(H,131,132)(H4,86,87,88)/t40-,41-,42+,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1
InChIKeyLKVFMOMQYXIFRK-KSVAIKAXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Solnatide (AP301) CAS 259206-53-6: A Cyclic TNF-Derived Peptide ENaC Activator for Pulmonary Edema Research


Solnatide (laboratory code AP301, also known as TIP peptide) is a synthetic 17-mer cyclic peptide with the sequence Cyclo(CGQRETPEGAEAKPWYC) and molecular weight of 1923.11 g/mol . It mimics the lectin-like domain (LLD) of human tumor necrosis factor (TNF) and functions as a direct activator of the amiloride-sensitive epithelial sodium channel (ENaC), thereby enhancing alveolar fluid clearance [1]. The compound has advanced through Phase II clinical evaluation for moderate-to-severe acute respiratory distress syndrome (ARDS) and has received Orphan Drug Designation from the EMA for high altitude pulmonary edema and pseudohypoaldosteronism type 1B [2]. Unlike anti-inflammatory agents, solnatide targets the pathophysiological mechanism of pulmonary permeability edema through ENaC-mediated fluid reabsorption rather than immune modulation [3].

Why Solnatide (AP301) Cannot Be Simply Replaced by Generic ENaC Modulators or In-Class Peptide Analogs


Substitution with generic amiloride-class ENaC blockers is mechanistically contraindicated as solnatide activates rather than inhibits sodium transport [1]. Even among structurally related TIP peptides, key structural differences produce functionally distinct ENaC activation profiles: AP318 increases single-channel open probability universally, whereas AP301/solnatide requires proteolytically cleaved ENaC for activation and depends critically on N-glycosylation of the channel extracellular domains [2]. Furthermore, only AP301 has demonstrated retention of full pharmacological activity post-nebulization—a prerequisite for inhaled pulmonary delivery—whereas the disulfide bond present in AP301 may be susceptible to reduction and scission, motivating analog development efforts [3]. These molecular distinctions translate directly to differences in preclinical efficacy, clinical development stage, and regulatory status, rendering generic or in-class substitution scientifically unsound without side-by-side validation.

Quantitative Differentiation Evidence for Solnatide (AP301) vs. Closest Analogs and Alternatives


Nebulization Stability: Solnatide Retains Full ENaC-Activating Efficacy After Aerosolization

Solnatide (AP301) uniquely retains its ENaC-activating effect following nebulization and condensation—a critical property for inhaled pulmonary delivery that distinguishes it from less stable peptide analogs [1]. In patch clamp experiments on A549 cells, nebulized and subsequently condensed AP301 solution maintained its capacity to enhance amiloride-sensitive Na⁺ current, with no loss of pharmacological activity relative to non-nebulized peptide [2]. The formulated aerosol produces peptide/water droplets of ≤4 μm diameter, enabling deep lung deposition [3]. This stability characteristic is not universally shared across TIP peptide analogs; the disulfide bridge in AP301 is acknowledged as potentially susceptible to reduction and scission, which has driven subsequent analog development efforts aimed at replacing this structural feature [4].

Inhalation delivery Peptide stability Aerosol formulation ENaC activation

Mechanism of ENaC Activation: Solnatide Requires Proteolytically Cleaved Channels Unlike AP318

Solnatide (AP301) and its congener AP318 exhibit fundamentally distinct ENaC activation mechanisms despite structural homology [1]. In patch clamp experiments using heterologous expression systems, AP301 increased current only in proteolytically activated (cleaved) ENaC but not in near-silent (uncleaved) ENaC, and the effect was reversible [2]. In contrast, AP318 activated ENaC by increasing single-channel open probability irrespective of proteolytic state [3]. Both peptides increased open probability, mean open times, number of bursts, and burst duration, while single-channel conductivity remained unchanged [4]. This mechanistic divergence means that AP301 is specifically active on ENaC channels that have already undergone physiological proteolytic processing in the alveolar epithelium.

Ion channel pharmacology ENaC proteolysis Patch clamp electrophysiology TIP peptides

Clinical Differentiation in Severe ARDS: Ventilator-Free Days Trend in High SOFA Subgroup

In a randomized, placebo-controlled Phase IIB clinical trial (NCT03567577) of mechanically ventilated patients with moderate-to-severe ARDS, inhalation of nebulized solnatide produced a trend toward higher ventilator-free days (VFDs) in the subgroup of patients with initial Sequential Organ Failure Assessment (SOFA) scores above 10 (P = 0.06, exploratory subgroup analysis) [1]. This finding, while exploratory and not reaching statistical significance for the overall cohort, suggests potential differential efficacy in the sickest ARDS patient population—precisely those with the highest unmet need [2]. A separate COVID-19 ARDS pilot trial (EudraCT 2020-001244-26) using 100 mg BID × 7 days found median VFDs of 0 in both groups (P = 0.653), but 28-day survival was 73.3% (11/15) with solnatide versus 60% (9/15) with placebo [3]. The trial was stopped early after 30 of 40 planned patients due to slow recruitment, limiting statistical power.

ARDS clinical trial Mechanical ventilation SOFA score Ventilator-free days

Glycosylation-Dependent ENaC Activation: A Mechanism Not Shared by All TIP Peptides

Solnatide activation of ENaC is strictly dependent on N-glycosylation of the channel's extracellular domains—a requirement that distinguishes its mechanism from other ENaC modulators and provides a biochemical basis for its specificity [1]. In whole-cell patch clamp experiments, ENaC activation by solnatide was completely abolished in cells expressing αN232,293,312,397,511Q,L576Xβγ-hENaC or δN166,311,384Q,D552Xβγ-hENaC (multi-N-glycosylation site and C-terminal deletion mutants), and attenuated in αL576Xβγ-hENaC- and δD552Xβγ-hENaC-expressing cells [2]. Additionally, deglycosylation of A549 cell membranes with PNGase F eliminated the ENaC-activating effect while channel conductivity remained intact [3]. Coexpression of αβγ- or δβγ-ENaC subunits was required for maximal solnatide activity, and no current increase was observed after extracellular deglycosylation [4].

ENaC glycosylation N-glycan interaction Patch clamp Alveolar fluid clearance

Validated Research and Industrial Application Scenarios for Solnatide (AP301) Based on Quantitative Evidence


ARDS Preclinical Efficacy Studies Requiring Inhaled ENaC Activation with Post-Nebulization Stability

Solnatide is uniquely suited for ARDS animal model studies involving aerosolized pulmonary delivery, as it is the only TIP peptide with documented retention of full ENaC-activating activity following nebulization and condensation [1]. Formulated AP301 produces peptide/water droplets ≤4 μm diameter suitable for deep lung deposition [2]. This evidence eliminates concerns about aerosolization-induced activity loss that could confound efficacy interpretation in preclinical inhalation studies [3].

PHA1B ENaC Mutant Rescue Studies Requiring Restoration to or Above Wild-Type Function

Solnatide has demonstrated the capacity to restore ENaC function in loss-of-function PHA1B mutants to levels equal to or exceeding wild-type ENaC currents, as measured by whole-cell patch clamp [1]. This property is shared with congener AP318, but solnatide's glycosylation-dependent mechanism and requirement for proteolytically cleaved channels provide a more physiologically relevant activation profile for alveolar epithelial applications [2]. Researchers investigating channelopathy rescue should prioritize solnatide for lung-specific ENaC activation studies, while noting AP318 may serve as a comparator for mechanism dissection [3].

High-Severity ARDS Clinical Research Targeting Patients with SOFA Score >10

Phase IIB clinical evidence indicates that solnatide treatment in mechanically ventilated moderate-to-severe ARDS patients produced a trend toward increased ventilator-free days specifically in the subgroup with initial SOFA scores above 10 (P = 0.06) [1]. This exploratory finding suggests that solnatide's clinical benefit may be most pronounced in the highest-severity ARDS population—a hypothesis that should guide patient stratification in future efficacy trials. Procurement for clinical ARDS research should prioritize protocols that include SOFA score stratification to capture this potential differential effect [2].

Primary Graft Dysfunction (PGD) Studies Post-Lung Transplantation

Solnatide has been evaluated in a Phase IIa pilot study for primary graft dysfunction following lung transplantation, where it demonstrated improvement in gas exchange and lung function parameters [1]. Inhaled solnatide was associated with reduced hospitalization duration by up to 5 days in PGD patients [2]. This represents a distinct indication from ARDS, leveraging solnatide's capacity to reduce extravascular lung water and improve oxygenation in ischemia-reperfusion injury settings [3]. Researchers investigating transplant-related pulmonary edema should consider solnatide for this specific application based on existing clinical proof-of-concept data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solnatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.